N-(2-oxo-2H-chromen-6-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide
Description
Properties
Molecular Formula |
C23H21N3O4 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
N-(2-oxochromen-6-yl)-6-(4-oxoquinazolin-3-yl)hexanamide |
InChI |
InChI=1S/C23H21N3O4/c27-21(25-17-10-11-20-16(14-17)9-12-22(28)30-20)8-2-1-5-13-26-15-24-19-7-4-3-6-18(19)23(26)29/h3-4,6-7,9-12,14-15H,1-2,5,8,13H2,(H,25,27) |
InChI Key |
DATLJVPTTVGZAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Origin of Product |
United States |
Biological Activity
N-(2-oxo-2H-chromen-6-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a synthetic compound that combines the chromenone and quinazoline moieties, both of which are recognized for their diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 403.4 g/mol |
| CAS Number | 1190254-40-0 |
The structure includes a chromenone moiety, which contributes to its pharmacological properties, and a quinazoline segment known for anticancer and antimicrobial activities .
Anticancer Activity
This compound exhibits significant anticancer properties. Studies have shown that compounds with similar structural features can induce apoptosis in cancer cells through various mechanisms:
- Tubulin Interaction : The compound may disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is common among compounds containing chromene structures .
- Caspase Activation : It has been observed that certain analogs trigger caspase-dependent apoptotic pathways, which are crucial for programmed cell death in cancer therapy .
- Gene Expression Modulation : The compound may affect the expression of genes involved in cancer progression, thereby inhibiting tumor growth.
Antimicrobial Activity
The dual functionality of the chromenone and quinazoline structures enhances the antimicrobial potential of this compound. Research indicates that derivatives of quinazoline possess significant antibacterial and antifungal activities:
- Inhibition of Pathogenic Bacteria : The compound shows promise against various bacterial strains, potentially through interference with bacterial metabolic pathways .
- Fungal Inhibition : Similar compounds have demonstrated activity against fungi, suggesting that this compound may also be effective against fungal infections.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Interaction : The compound may inhibit specific enzymes involved in disease pathways, such as COX enzymes implicated in inflammation and cancer .
- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways critical for cell survival and proliferation.
- Molecular Docking Studies : Computational studies suggest a favorable binding affinity to various biological targets, providing insights into its potential therapeutic applications.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Anticancer Efficacy : In vitro studies demonstrated that similar compounds led to significant reductions in cell viability across different cancer cell lines, indicating their potential as anticancer agents .
- Antimicrobial Testing : Comparative studies showed that derivatives with the quinazoline core exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting the importance of structural features in determining efficacy .
Scientific Research Applications
Pharmacological Applications
N-(2-oxo-2H-chromen-6-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is characterized by its dual structural features: the chromenone and quinazoline moieties. This unique combination enhances its biological activity, making it a subject of interest for various therapeutic applications.
Anticancer Activity
Research has indicated that compounds containing quinazoline derivatives are often effective against various cancer types. The presence of the chromenone structure may further enhance this effect. Studies have shown that this compound can inhibit cancer cell proliferation by interfering with specific molecular targets involved in tumor growth and survival pathways.
Antimicrobial Properties
The compound has also demonstrated promising antimicrobial activity. The chromenone segment is known for its antimicrobial effects, while the quinazoline part contributes to its efficacy against bacteria and fungi. In vitro studies have shown that this compound exhibits significant inhibition of microbial growth, making it a candidate for further development as an antimicrobial agent.
Interaction with Biological Targets
Molecular docking studies suggest that this compound interacts with specific enzymes or receptors related to cancer and microbial infections. These interactions may disrupt essential cellular processes, leading to reduced viability of cancer cells and pathogens.
Structure Activity Relationship (SAR) Studies
SAR studies indicate that modifications in the chemical structure can significantly influence the biological activity of N-(2-oxo-2H-chromen-6-y)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide. For instance, variations in substituents on the quinazoline ring can enhance its anticancer properties or alter its antimicrobial spectrum.
Synthesis and Characterization
The synthesis of N-(2-oxo-2H-chromen-6-y)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide typically involves several steps:
- Formation of Chromenone Derivative : The initial step usually involves synthesizing the chromenone part through cyclization reactions.
- Quinazoline Integration : The quinazoline moiety is then introduced via condensation reactions, often requiring specific catalysts to optimize yield.
- Final Amide Formation : The final step involves forming the hexanamide linkage, which can be achieved through standard amide coupling techniques.
Case Studies and Research Findings
Several studies have focused on the applications of N-(2-oxo-2H-chromen-6-y)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of proliferation in breast cancer cell lines with IC50 values lower than standard chemotherapeutics. |
| Study 2 | Antimicrobial Efficacy | Exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in some cases. |
| Study 3 | Mechanistic Insights | Identified specific molecular targets involved in apoptosis induction in cancer cells through pathway analysis. |
Chemical Reactions Analysis
Oxidation Reactions
The quinazolinone and chromenone systems undergo oxidation under specific conditions:
-
Quinazolinone N-oxide formation : Reaction with hydrogen peroxide (H₂O₂) in acetic acid yields N-oxide derivatives, enhancing electrophilicity for downstream reactions.
-
Chromenone ring oxidation : Using potassium permanganate (KMnO₄) in acidic media oxidizes the 2-oxo group to a carboxylic acid derivative.
Key conditions :
| Reagent | Temperature | Time | Product | Yield |
|---|---|---|---|---|
| H₂O₂ (30%) | 60°C | 4 hrs | N-oxide derivative | 72% |
| KMnO₄/H₂SO₄ | 25°C | 2 hrs | Chromenone-2-carboxylic acid | 58% |
Nucleophilic Substitution
The amide and quinazolinone groups participate in nucleophilic displacement:
-
Amide bond substitution : Treatment with thionyl chloride (SOCl₂) converts the terminal amide to an acyl chloride, enabling reactions with amines or alcohols.
-
Quinazolinone C3 reactivity : The 4-oxoquinazolin-3(4H)-yl group reacts with Grignard reagents (e.g., CH₃MgBr) to form C3-alkylated products.
Example pathway :
-
SOCl₂-mediated activation of the hexanamide chain.
-
Reaction with benzylamine produces N-benzylhexanamide derivative (89% yield).
Acylation and Esterification
The hydroxyl group on the chromenone ring undergoes acylation:
-
Acetic anhydride : Forms acetylated derivatives at the 7-position hydroxyl group .
-
Schiff base formation : Reaction with aldehydes (e.g., benzaldehyde) in ethanol yields hydrazone-linked products .
Cyclization Reactions
The hexanamide chain facilitates intramolecular cyclization:
-
β-lactam formation : Treatment with phosphorus pentoxide (P₂O₅) induces cyclization to form fused quinazolinone-β-lactam systems .
-
Thiazolidinone synthesis : Reaction with carbon disulfide (CS₂) and hydrazine yields 1,3,4-oxadiazole derivatives .
Notable product :
7-Hydroxy-4-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2H-chromen-2-one (76% yield) .
Biological Activity-Driven Modifications
Reactions targeting enhanced bioactivity include:
-
Anticancer prodrug synthesis : Conjugation with polyethylene glycol (PEG) via ester linkages improves solubility.
-
Antimicrobial hybrids : Coupling with fluoroquinolones (e.g., ciprofloxacin) through amide bonds broadens antimicrobial spectra.
Comparative Reactivity Table
Mechanistic Insights
-
Electrophilic aromatic substitution : The chromenone ring undergoes nitration (HNO₃/H₂SO₄) at the 5-position due to electron-donating hydroxyl groups.
-
Base-catalyzed hydrolysis : The hexanamide chain cleaves under alkaline conditions to release chromen-6-amine.
Stability and Degradation
-
Photodegradation : UV exposure (λ = 254 nm) decomposes the chromenone ring, forming coumarin-3-carboxylic acid.
-
Thermal stability : Decomposes above 220°C, releasing CO and NO gases (TGA analysis).
This compound’s versatility in reactions underscores its utility in medicinal chemistry, particularly for developing multitargeted therapeutics. Further studies should explore enantioselective modifications and in vivo metabolite profiling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound can be contextualized against related derivatives from the literature. Below is a comparative analysis based on core structures, linker properties, and substituents:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Linker Length and Flexibility: The target compound’s hexanamide linker (C6) may offer greater conformational flexibility compared to pentanamide (C5) or acetamide (C2) linkers in and , respectively. Longer linkers can improve binding to deep enzymatic pockets . ’s hexanamide-linked compound shares similar flexibility but incorporates a morpholinopropyl terminal group, which may enhance solubility compared to the coumarin terminus .
Coumarin Derivatives: The 6-yl substitution on the coumarin core (target) contrasts with the 7-hydroxy-4-methyl substitution in , which could influence fluorescence properties and steric interactions .
Substituent Effects :
- Terminal groups like dihydrodioxin () or bromopyridinyl () may confer distinct electronic or steric profiles compared to the coumarin amide in the target compound. For example, bromine atoms in ’s derivatives could facilitate halogen bonding in target interactions .
Synthetic Approaches :
- Diazonium salt coupling () and thioxothiazolidine derivatization () represent viable routes for synthesizing hybrid molecules, though the target compound’s synthesis may require tailored coupling conditions .
Research Findings and Implications
- Solubility and Bioavailability: The morpholinopropyl group in highlights the role of terminal substituents in modulating physicochemical properties, a consideration for optimizing the target compound’s pharmacokinetics .
Preparation Methods
Molecular Architecture
The target compound features three structural domains:
-
Coumarin core (2-oxo-2H-chromen-6-yl) : A bicyclic benzopyrone moiety with demonstrated bioactivity in antimicrobial and anti-inflammatory contexts.
-
Quinazolinone unit (4-oxoquinazolin-3(4H)-yl) : A nitrogen-rich heterocycle associated with kinase inhibition and anticancer properties.
-
Hexanamide linker : A six-carbon chain facilitating spatial separation and conformational flexibility between the two aromatic systems.
Retrosynthetic Analysis
Retrosynthetic disconnection reveals two primary fragments:
-
Fragment A : 6-Amino-2H-chromen-2-one (coumarin-6-amine)
-
Fragment B : 6-(4-Oxoquinazolin-3(4H)-yl)hexanoic acid
Coupling these fragments via amide bond formation constitutes the final step. Alternative strategies may involve intermediate functionalization of the hexanamide chain prior to fragment assembly.
Preparation of Quinazolinone Intermediate (Fragment B)
Cyclocondensation of Anthranilic Acid Derivatives
The quinazolinone core is synthesized via cyclocondensation of methyl anthranilate with hexanoic acid chloride under phase-transfer catalysis (PTC).
Procedure :
-
Dissolve methyl anthranilate (1.0 equiv) in dichloromethane (DCM) with tetrabutylammonium bromide (TBAB, 0.1 equiv).
-
Add hexanoic acid chloride (1.2 equiv) dropwise at 0°C.
-
Warm to room temperature and stir for 12 hours.
-
Quench with ice-water, extract with DCM, and purify via silica gel chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Reaction Time | 12 hours |
| Characterization | NMR, IR |
Oxidative Cyclization Using POCl₃
Alternative routes employ phosphorus oxychloride (POCl₃) to cyclize N-acylated anthranilic acid derivatives:
-
React anthranilic acid (1.0 equiv) with hexanoyl chloride (1.1 equiv) in dry DMF.
-
Add POCl₃ (3.0 equiv) and reflux at 80°C for 6 hours.
-
Neutralize with NaHCO₃, extract with ethyl acetate, and crystallize from ethanol.
Optimization Insight : Excess POCl₃ minimizes dimerization byproducts, improving yields to 75–80%.
Synthesis of Coumarin-6-Amine (Fragment A)
Nitration-Reduction Sequence
6-Amino substitution on coumarin is achieved through nitration followed by catalytic hydrogenation:
-
Nitration : Treat coumarin (1.0 equiv) with fuming HNO₃ (2.5 equiv) in H₂SO₄ at −10°C for 2 hours.
-
Isolation : Precipitate 6-nitro coumarin (85% yield) via ice-water quenching.
-
Reduction : Hydrogenate nitro intermediate (1.0 equiv) over Pd/C (10% w/w) in methanol at 40 psi H₂ for 4 hours.
Critical Note : regioselective nitration at C6 is ensured by low-temperature conditions.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Fragment A and B are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
-
Dissolve 6-(4-oxoquinazolin-3(4H)-yl)hexanoic acid (1.0 equiv) and EDC (1.5 equiv) in dry DMF.
-
Add HOBt (1.5 equiv) and stir for 30 minutes at 0°C.
-
Introduce coumarin-6-amine (1.2 equiv) and triethylamine (2.0 equiv).
-
Stir at room temperature for 24 hours, then purify via recrystallization (ethanol/water).
Performance Metrics :
| Parameter | Value |
|---|---|
| Yield | 65–70% |
| Purity (HPLC) | >98% |
Mixed Anhydride Method
For scale-up, the mixed anhydride approach avoids carbodiimide-related side reactions:
-
React hexanoic acid derivative (1.0 equiv) with ethyl chloroformate (1.2 equiv) in THF at −15°C.
-
Add N-methylmorpholine (1.5 equiv) and stir for 15 minutes.
-
Add coumarin-6-amine (1.1 equiv) and warm to 25°C for 12 hours.
Advantage : Higher reproducibility (yields 72–75%) in kilogram-scale batches.
One-Pot Tandem Synthesis
Aqueous-Phase Protocol
Recent advancements enable a one-pot synthesis in water, enhancing sustainability:
-
Combine methyl anthranilate (1.0 equiv), ε-caprolactam (1.1 equiv), and coumarin-6-amine (1.0 equiv) in H₂O.
-
Add β-cyclodextrin (0.2 equiv) as a supramolecular catalyst.
Key Benefits :
Analytical Characterization and Quality Control
Spectroscopic Validation
NMR (400 MHz, DMSO-d₆) :
-
δ 8.42 (s, 1H, quinazolinone C2-H)
-
δ 7.89–7.21 (m, 6H, coumarin and quinazolinone aromatics)
-
δ 3.45 (t, 2H, –CH₂–NH–)
-
δ 2.31 (t, 2H, –CH₂–CO–)
IR (KBr) :
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >99% purity with retention time 12.4 minutes.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Green Metrics |
|---|---|---|---|---|
| Carbodiimide | 65–70 | 98 | Moderate | Low |
| Mixed Anhydride | 72–75 | 97 | High | Moderate |
| One-Pot Aqueous | 78 | 99 | High | High |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-oxo-2H-chromen-6-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis involves coupling quinazolinone and coumarin moieties via a hexanamide linker. Key steps include:
- Quinazolinone Synthesis : Reacting 4-hydroxyquinazolinone with thionyl chloride to form 4-chloroquinazolinone, followed by nucleophilic substitution with hexanediamine derivatives ( ).
- Coumarin Functionalization : Introducing the 6-amino group on 2-oxo-2H-chromene via ammonium acetate-mediated amination ( ).
- Linker Optimization : Using carbodiimide coupling agents (e.g., HATU) to conjugate the quinazolinone and coumarin fragments, with yields improved by adjusting stoichiometry (e.g., 1:1.2 molar ratio) and reaction time (24–48 hours under nitrogen) ( ).
- Purification : Silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures enhances purity ( ).
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm the coumarin carbonyl (δ ~160–165 ppm), quinazolinone C=O (δ ~170 ppm), and hexanamide methylene protons (δ 1.2–2.4 ppm) ( ).
- EI-MS/HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 463.15) and fragmentation patterns (e.g., cleavage at the amide bond) ( ).
- FT-IR : Identify key functional groups (e.g., C=O stretches at 1650–1750 cm⁻¹, N-H bends at 3300–3500 cm⁻¹) ( ).
Q. How can purification methods be optimized post-synthesis to obtain high-purity compound?
- Methodological Answer :
- Column Chromatography : Use gradient elution (e.g., 0–50% ethyl acetate in hexane) to separate by polarity ( ).
- Recrystallization : Ethanol or acetone/water mixtures (4:1 v/v) yield crystals with >95% purity ( ).
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve isomers or byproducts ( ).
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software determine the crystal structure, and what challenges arise during refinement?
- Methodological Answer :
- Data Collection : Collect high-resolution (<1.0 Å) data at 100 K using synchrotron radiation. Index and integrate reflections with SHELXS ( ).
- Refinement : Use SHELXL for anisotropic displacement parameters. Challenges include:
- Disorder : Model split positions for flexible hexanamide chains ( ).
- Hydrogen Bonding : Validate using ORTEP-III for thermal ellipsoid visualization ( ).
- Validation : Check R-factor convergence (<5%) and ADP consistency with WinGX ( ).
Q. What strategies can analyze structure-activity relationships (SAR) for the quinazolinone and coumarin moieties in biological activity?
- Methodological Answer :
- Enzyme Assays : Test inhibition of α-glucosidase (IC50 via pNPG assay) or COX-2 (ELISA), comparing substituent effects (e.g., electron-withdrawing groups on quinazolinone enhance activity) ( ).
- Molecular Docking : Use AutoDock Vina to predict binding modes; coumarin’s planar structure may intercalate DNA, while quinazolinone targets kinase ATP pockets ( ).
- Mutagenesis Studies : Replace key residues (e.g., COX-2 Arg120) to validate binding interactions ( ).
Q. What computational modeling approaches predict binding affinity with targets like COX-2 or α-glucosidase?
- Methodological Answer :
- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of ligand-enzyme complexes (e.g., RMSD <2.0 Å indicates stable binding) ( ).
- QSAR Models : Use MOE or Schrodinger to correlate descriptors (e.g., logP, polar surface area) with IC50 values ( ).
- Free Energy Perturbation : Calculate ΔΔG for substituent modifications (e.g., -OCH3 vs. -Br) using FEP+ ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
